3-(2-methylbut-3-yn-2-yl)pyridine
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Overview
Description
3-(2-Methylbut-3-yn-2-yl)pyridine: is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, featuring a methylbutynyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methylbut-3-yn-2-yl)pyridine typically involves the alkylation of pyridine with a suitable alkyne precursor. One common method is the reaction of 3-bromopyridine with 2-methylbut-3-yn-2-yl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Methylbut-3-yn-2-yl)pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyridine derivatives with oxidized side chains.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylbutynyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Pyridine derivatives with oxidized side chains.
Reduction: Reduced pyridine derivatives.
Substitution: Pyridine derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 3-(2-Methylbut-3-yn-2-yl)pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-methylbut-3-yn-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-(2-Methylbut-3-yn-2-yl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
3-(2-Methylbut-3-yn-2-yl)aniline: Similar structure but with an aniline ring instead of pyridine.
3-(2-Methylbut-3-yn-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
Uniqueness: 3-(2-Methylbut-3-yn-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where the pyridine moiety plays a crucial role in the compound’s reactivity and interactions.
Properties
CAS No. |
2229244-68-0 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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